molecular formula C7H7Cl3N2 B1619976 2,4,6-Trichloro-5-propylpyrimidine CAS No. 58-81-1

2,4,6-Trichloro-5-propylpyrimidine

Cat. No.: B1619976
CAS No.: 58-81-1
M. Wt: 225.5 g/mol
InChI Key: DXTBIYCCTAVSID-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-propylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a propyl group at position 5. Pyrimidines are significant in various biological and chemical processes, making them valuable in scientific research and industrial applications .

Preparation Methods

The synthesis of 2,4,6-Trichloro-5-propylpyrimidine typically involves the chlorination of barbituric acid derivatives. One common method includes the use of phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, where barbituric acid is slowly added to a mixture of phosphorus oxychloride and a deacidification agent . The reaction mixture is then heated to maintain reflux for a specific duration, resulting in the formation of this compound. Industrial production methods often optimize this process to achieve higher yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

2,4,6-Trichloro-5-propylpyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-propylpyrimidine involves its interaction with various molecular targets. In biological systems, pyrimidine derivatives can inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects. For example, they may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2,4,6-Trichloro-5-propylpyrimidine can be compared with other pyrimidine derivatives such as:

Properties

IUPAC Name

2,4,6-trichloro-5-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTBIYCCTAVSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290127
Record name NSC66914
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-81-1
Record name NSC66914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC66914
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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